4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with 1,3-diketones, followed by functional group modifications to introduce the piperazine and phenyl groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Mechanism of Action
The mechanism of action of 4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE involves its interaction with specific molecular targets, such as CDKs. By inhibiting these enzymes, the compound can interfere with cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the inhibition of CDK2/cyclin A2 complex, which is crucial for the G1 to S phase transition in the cell cycle .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another class of CDK inhibitors with similar biological activities.
Thioglycoside derivatives: Compounds with similar cytotoxic activities against cancer cell lines.
Uniqueness
4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE is unique due to its specific structural features, which confer high potency and selectivity as a CDK inhibitor. Its dual activity against multiple cancer cell lines and its ability to induce apoptosis make it a promising candidate for further research and development .
Properties
Molecular Formula |
C23H24N6 |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C23H24N6/c1-17-7-6-10-21(18(17)2)27-11-13-28(14-12-27)22-20-15-26-29(23(20)25-16-24-22)19-8-4-3-5-9-19/h3-10,15-16H,11-14H2,1-2H3 |
InChI Key |
PMKQTXGSBPOQLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5)C |
Origin of Product |
United States |
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